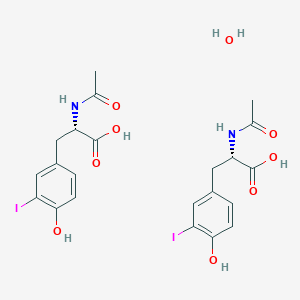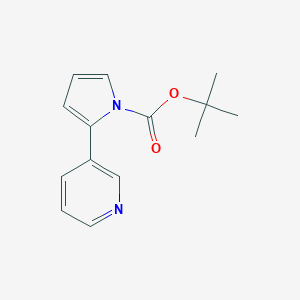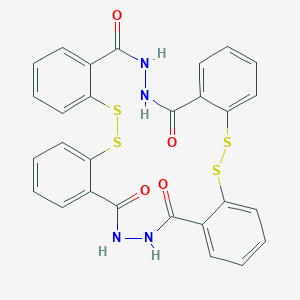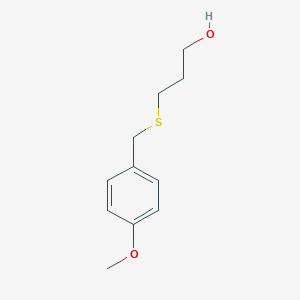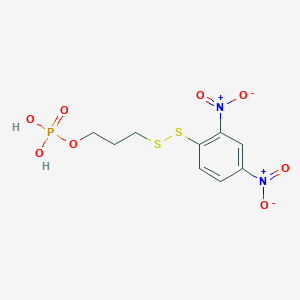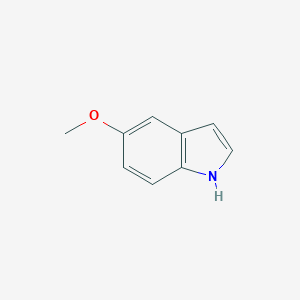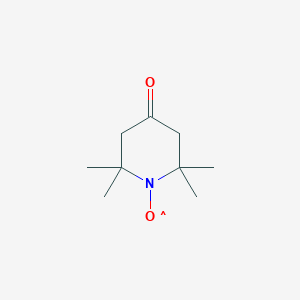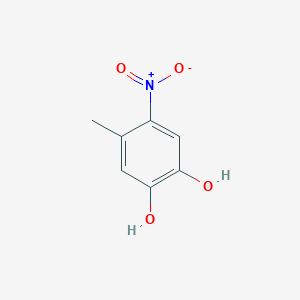
4-甲基-5-硝基邻苯二酚
描述
4-Methyl-5-nitrocatechol is an organic compound with the chemical formula C7H7NO4. It is a derivative of catechol, featuring a methyl group at the fourth position and a nitro group at the fifth position on the benzene ring. This compound is known for its white crystalline or powdery solid form and is soluble in water, alcohol, and organic solvents .
科学研究应用
4-Methyl-5-nitrocatechol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used to investigate enzymatic activities, particularly those involving nitro compound reduction.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and photosensitive materials
作用机制
Target of Action
The primary target of 4-Methyl-5-nitrocatechol (MNC) is the enzyme MNC monooxygenase . This enzyme is found in certain bacteria, such as the Burkholderia sp. strain DNT , and plays a crucial role in the degradation of nitro compounds, which is essential for bioremediation studies .
Mode of Action
MNC interacts with its target, MNC monooxygenase, in the presence of NADPH and oxygen . The enzyme catalyzes the removal of the nitro group from MNC, resulting in the formation of 2-hydroxy-5-methylquinone . This reaction is part of the oxidative denitration process .
Biochemical Pathways
MNC is an intermediate in the degradation pathway of 2,4-dinitrotoluene by Burkholderia sp. strain DNT . The MNC monooxygenase enzyme plays a key role in this pathway by converting MNC into 2-hydroxy-5-methylquinone . This pathway is a part of the broader metabolic processes that bacteria have evolved to degrade nitroaromatic compounds .
Pharmacokinetics
The presence of the nitro group and the stability of the benzene ring in nitroaromatic compounds like mnc generally make them resistant to oxidative degradation .
Result of Action
The action of MNC monooxygenase on MNC results in the formation of 2-hydroxy-5-methylquinone . This transformation is a key step in the degradation of 2,4-dinitrotoluene, a synthetic compound introduced into the environment mainly by human activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNC. For instance, the presence of NADPH and oxygen is necessary for MNC monooxygenase to act on MNC . Additionally, the ability of bacteria to degrade nitroaromatic compounds like MNC has evolved in response to the introduction of these synthetic compounds into the environment .
生化分析
Biochemical Properties
4-Methyl-5-nitrocatechol is involved in biochemical reactions, particularly in the metabolic pathway for 2,4-Dinitotoluene degradation . It interacts with the enzyme 4-Methyl-5-nitrocatechol monooxygenase (DntB) from Burkholderia sp. strain DNT . DntB is a flavoprotein that catalyzes the conversion of 4-Methyl-5-nitrocatechol to 2-hydroxy-5-methylquinone, with the concomitant removal of the nitro group .
Cellular Effects
It is known that the compound plays a role in the degradation of 2,4-dinitrotoluene, a process that can influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methyl-5-nitrocatechol involves its interaction with the enzyme DntB. In the presence of NADPH and oxygen, DntB catalyzes the removal of the nitro group from 4-Methyl-5-nitrocatechol to form 2-hydroxy-5-methylquinone .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the degradation of 2,4-dinitrotoluene .
Metabolic Pathways
4-Methyl-5-nitrocatechol is involved in the metabolic pathway for 2,4-Dinitotoluene degradation
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-5-nitrocatechol can be synthesized through the condensation reaction of nitrochlorobenzene and m-cresol. The reaction typically involves the use of a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 4-Methyl-5-nitrocatechol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: 4-Methyl-5-nitrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
相似化合物的比较
4-Nitrocatechol: Similar structure but lacks the methyl group.
3-Nitrocatechol: Nitro group at the third position.
5-Methyl-3-nitrocatechol: Methyl group at the fifth position and nitro group at the third position
Uniqueness: 4-Methyl-5-nitrocatechol is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interaction with other molecules. This distinct structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
4-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAKCRHPMKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218983 | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-21-8 | |
| Record name | 4-Methyl-5-nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


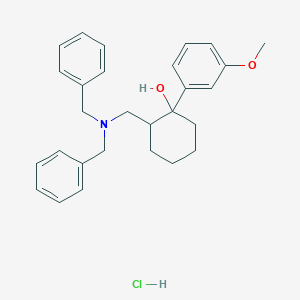
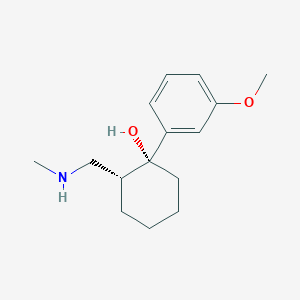
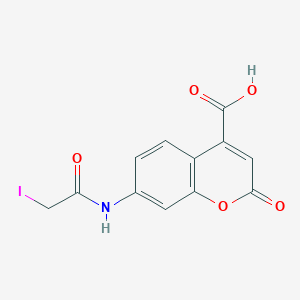
![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)
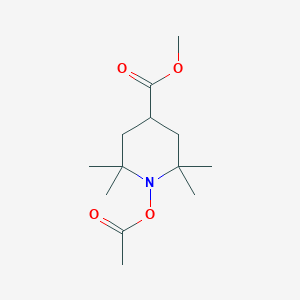
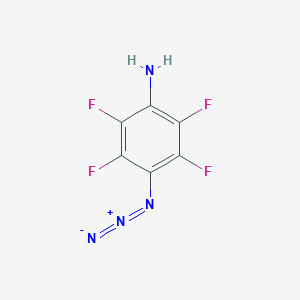
![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)
